molecular formula C12H8ClNO3 B3056533 5-(4-chlorophenoxy)pyridine-2-carboxylic acid CAS No. 72133-24-5

5-(4-chlorophenoxy)pyridine-2-carboxylic acid

Cat. No.: B3056533
CAS No.: 72133-24-5
M. Wt: 249.65 g/mol
InChI Key: RXHAQWAUXWKINY-UHFFFAOYSA-N
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Description

Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a pyridine carboxylate metabolite of tryptophan and acts as an anti-infective and immunomodulator .


Synthesis Analysis

Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate . A study has demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .


Molecular Structure Analysis

Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .


Chemical Reactions Analysis

Picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction . It has also been shown to be involved in the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes .


Physical and Chemical Properties Analysis

Picolinic acid is a white to tan crystalline solid with a melting point of 136 to 138 °C . It is slightly soluble (0.41%) in water .

Scientific Research Applications

1. Optoelectronic Properties in Polymer Light-Emitting Devices

Picolinic acid derivatives, specifically a complex containing a 1,3,4-oxadiazole-based picolinic acid derivative, have been used in optoelectronic applications. A study by Xiao et al. (2009) synthesized a bicyclometalated iridium complex (PhOXD)2Ir(BuPhOXD-Pic), demonstrating its effective use in double-layer polymer light-emitting devices. This complex displayed enhanced luminance efficiency and brightness, indicating the potential of picolinic acid derivatives in improving optoelectronic properties of such devices (Xiao et al., 2009).

2. Microbial Degradation and Environmental Detoxification

Picolinic acid is also significant in the context of microbial degradation and environmental detoxification. Qiu et al. (2019) identified and characterized a gene cluster responsible for the degradation of picolinic acid in Alcaligenes faecalis JQ135. This discovery provided new insights into the catabolic mechanisms of picolinic acid in bacteria, contributing to a broader understanding of environmental toxic pyridine derivatives' microbial metabolism (Qiu et al., 2019).

3. Antimicrobial Activities and DNA Interactions

The antimicrobial activities of picolinic acid and its derivatives have been studied. Tamer et al. (2018) investigated the antimicrobial activities of picolinic acid and its derivatives against Gram-positive and Gram-negative bacteria, as well as their interactions with DNA. This research provides valuable information for understanding the potential applications of picolinic acid derivatives in medical and pharmaceutical fields (Tamer et al., 2018).

Mechanism of Action

Picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Safety and Hazards

A pilot study of the safety and efficacy of picolinic acid gel in the treatment of acne vulgaris showed that picolinic acid may be safe and effective in the treatment of mild to moderate acne vulgaris .

Future Directions

Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . The results of a study demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

Properties

IUPAC Name

5-(4-chlorophenoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHAQWAUXWKINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222443
Record name Picolinic acid, 5-(p-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72133-24-5
Record name Picolinic acid, 5-(p-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-(p-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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